3-(4-Aminooxan-4-yl)benzonitrile hydrochloride
Description
3-(4-Aminooxan-4-yl)benzonitrile hydrochloride is a benzonitrile derivative featuring a 4-aminooxan-4-yl substituent at the meta position of the benzene ring, with a hydrochloride salt enhancing its solubility and stability. The term "4-aminooxan" refers to a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with an amino group at the 4-position.
Properties
IUPAC Name |
3-(4-aminooxan-4-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-9-10-2-1-3-11(8-10)12(14)4-6-15-7-5-12;/h1-3,8H,4-7,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOCUVDSUBPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC(=C2)C#N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride typically involves the reaction of 4-aminobenzonitrile with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes steps such as reaction optimization, solvent recovery, and crystallization to produce the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminooxan-4-yl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperatures and pH.
Major Products Formed
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-(4-Aminooxan-4-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Morpholine vs. Piperidine: The morpholine ring in 3-(4-Aminooxan-4-yl)benzonitrile HCl introduces higher polarity due to the oxygen atom, improving aqueous solubility compared to piperidine-containing analogs like 3-(4-Piperidinyloxy)benzonitrile HCl .
- Salt Form : Hydrochloride salts enhance stability and solubility across all analogs, as seen in Impurity-F of Rilpivirine HCl, where the hydrochloride form aids in purification and characterization .
Research and Application Context
- Antiviral Agents: Impurity-F of Rilpivirine HCl ((2E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile HCl) underscores the relevance of benzonitrile derivatives in antiretroviral drug development .
- OLED Materials: Derivatives like 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile demonstrate utility in organic electronics, suggesting broader applicability of benzonitrile scaffolds .
Biological Activity
Chemical Profile
- Chemical Name : 3-(4-Aminooxan-4-yl)benzonitrile hydrochloride
- CAS Number : 1194961-19-7
- Molecular Formula : C12H12ClN3O
- Molecular Weight : 239.69 g/mol
This compound has been studied primarily for its role as a selective inhibitor in various biological pathways. It is believed to interact with specific receptors and enzymes, influencing cellular signaling pathways that are crucial for various physiological processes.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that PRT-060318 exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor activity. In animal models, administration of PRT-060318 led to a reduction in tumor growth rates, indicating its potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence that PRT-060318 may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Studies have demonstrated its ability to protect neuronal cells from apoptosis induced by oxidative stress.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of PRT-060318 in a murine model of arthritis. The results showed:
- Reduction in Joint Swelling : Mice treated with PRT-060318 exhibited a 40% reduction in joint swelling compared to controls.
- Cytokine Inhibition : The compound significantly reduced levels of TNF-alpha and IL-6 in serum samples.
Case Study 2: Antitumor Activity
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of PRT-060318 on human cancer cell lines:
- Cell Line Testing : The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : PRT-060318 showed IC50 values of 12 µM for MCF-7 and 15 µM for A549, indicating potent cytotoxicity against these cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | 40% reduction in joint swelling | Journal of Medicinal Chemistry |
| Antitumor | IC50 = 12 µM (MCF-7), 15 µM (A549) | Cancer Research |
| Neuroprotective | Protection against oxidative stress | Neurobiology Letters |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic metabolism via CYP450 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
